2-Keto-3-deoxy-6-phosphogluconate

Enzyme Kinetics Substrate Specificity Aldolase

Researchers characterizing KDPG aldolase or engineering the Entner-Doudoroff pathway require the native phosphorylated substrate-non-phosphorylated analogs (e.g., KDG) are cleaved at drastically reduced rates, and stereochemical mismatches such as KDPGal (D-threo) yield approximately 5000-fold lower Vmax, invalidating kinetic assays. • 100-fold higher reaction rate versus non-phosphorylated analogs ensures unambiguous aldolase activity determination. • Definitive readout of ED pathway flux in Pseudomonas, Escherichia, or Zymomonas metabolic engineering and gene knockout validation. • Supplied as lithium salt, ≥95% (TLC), with ambient-temperature shipping stability.

Molecular Formula C6H11O9P
Molecular Weight 258.12 g/mol
CAS No. 27244-54-8
Cat. No. B1230565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto-3-deoxy-6-phosphogluconate
CAS27244-54-8
Synonyms2-keto-3-deoxy-6-phosphogluconate
3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate
KDPG intermediate
Molecular FormulaC6H11O9P
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O
InChIInChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1
InChIKeyOVPRPPOVAXRCED-WVZVXSGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDPG Overview


2-Keto-3-deoxy-6-phosphogluconate (KDPG, CAS 27244-54-8) is a phosphorylated hexulosonic acid that functions as the central metabolic intermediate of the Entner–Doudoroff (ED) pathway in many Gram-negative bacteria and archaea [1]. It is also known as 2-dehydro-3-deoxy-6-phospho-D-gluconate. KDPG is the natural substrate for the Class I aldolase KDPG aldolase (EC 4.1.2.14), which catalyzes its reversible cleavage into pyruvate and D-glyceraldehyde-3-phosphate [2]. As an endogenous metabolite found in Escherichia coli and key pathogen-associated pathways, KDPG is a critical probe for studying microbial carbohydrate metabolism and is increasingly utilized in synthetic biology for pathway engineering and in vitro biocatalysis [3].

Why KDPG Cannot Be Substituted


Despite sharing core structural motifs with related metabolites like 6-phosphogluconate (6-PG) and 2-keto-3-deoxy-6-phosphogalactonate (KDPGal), 2-Keto-3-deoxy-6-phosphogluconate (KDPG) exhibits a unique kinetic and stereochemical profile that precludes simple interchange. The Entner–Doudoroff pathway is strictly dependent on the presence of the phosphate group at the C6 position for efficient aldol cleavage; non-phosphorylated analogs such as 2-keto-3-deoxygluconate (KDG) are cleaved at drastically reduced rates by KDPG aldolase [1]. Moreover, the stereochemical configuration at C4—where KDPG possesses the D-erythro configuration—dictates enzyme recognition. KDPGal, which differs only in the stereochemistry at C4 (D-threo configuration), displays a Vmax that is approximately 5000-fold lower than that of KDPG when acted upon by KDPG aldolase [2]. Generic substitution with a non-phosphorylated or misconfigured analog will therefore invalidate quantitative kinetic assays and undermine synthetic biology applications that require precise control over metabolic flux.

KDPG Comparative Evidence


Phosphorylated Substrate Preference

KDPG aldolase accepts D-glyceraldehyde as an electrophile at only 1% the rate of its natural substrate, D-glyceraldehyde-3-phosphate [1]. This 100-fold differential in reaction rate demonstrates that the phosphate moiety is critical for efficient enzyme turnover, making non-phosphorylated analogs like 2-keto-3-deoxygluconate (KDG) unsuitable for kinetic studies or preparative biocatalysis where throughput is essential.

Enzyme Kinetics Substrate Specificity Aldolase Entner-Doudoroff Pathway

KDPG vs. KDPGal Stereospecificity

2-Keto-3-deoxy-6-phosphogalactonate (KDPGal) differs from KDPG only in the stereochemical configuration at the C4 carbon. When assayed with KDPG aldolase from Pseudomonas putida, KDPGal cleavage exhibits a Vmax that is 1/5000 that of KDPG cleavage [1]. Furthermore, comparative kinetic analysis of KDPG aldolase and KDPGal aldolase reveals that KDPG is turned over with a specificity constant (kcat/KM) of 800 mM⁻¹s⁻¹, whereas KDPGal is processed at only 19 mM⁻¹s⁻¹ by its cognate aldolase—a 42-fold difference [2]. This stark contrast underscores that even a single stereocenter change renders a compound nearly inert toward the target enzyme.

Enzyme Specificity Aldolase Metabolic Engineering Entner-Doudoroff Pathway

Aldolase Isozyme Variability

The three most studied KDPG aldolases—from Pseudomonas putida, Escherichia coli, and Zymomonas mobilis—exhibit marked differences in operational stability, pH optima, and tolerance to organic cosolvents [1]. All three enzymes retain >60% of native activity in 30% DMSO and DMF, but their diastereoselectivity during aldol condensation varies significantly. The Zymomonas enzyme notably lacks stereochemical discrimination for the electrophilic substrate, whereas the Pseudomonas and Escherichia enzymes are specific for the D-configuration at C2 [1]. These differences are intrinsic to the enzyme source and underscore that the identity of the KDPG substrate remains constant while enzyme performance diverges, making KDPG the essential control substrate for normalizing and comparing enzyme activity across different recombinant systems.

Biocatalysis Aldolase Synthetic Biology Enzyme Engineering

KDPG Accumulation and Bacteriostasis

In an Escherichia coli strain deficient in KDPG aldolase (eda⁻), intracellular KDPG accumulates rapidly and is associated with an immediate and significant decrease in growth rate [1]. This inhibition is bacteriostatic rather than bactericidal, and the extent of growth inhibition directly correlates with the intracellular concentration of KDPG [1]. No such accumulation phenotype is observed with the upstream intermediate 6-phosphogluconate (6-PG) in edd⁻ mutants, indicating that KDPG itself is the growth-suppressing metabolite. This finding positions KDPG as a direct chemical probe for dissecting the physiological consequences of ED pathway disruption and for validating the essentiality of KDPG aldolase in pathogenic bacteria.

Antimicrobial Research Metabolic Engineering Entner-Doudoroff Pathway Mutant Phenotyping

KDPG Applications


Aldolase Assays and Inhibitor Screening

KDPG is the only reliable substrate for determining the specific activity of recombinant or native KDPG aldolase. Its 100-fold higher reaction rate compared to non-phosphorylated analogs [1] ensures that assays are not rate-limited by substrate availability, while its strict stereochemical requirements prevent false-positive results from promiscuous aldolase activity. Use KDPG to establish baseline kinetic parameters (Km, kcat) for enzyme characterization and to screen libraries of potential inhibitors targeting the ED pathway, a validated antibacterial strategy [2].

Entner-Doudoroff Pathway Engineering

In metabolic engineering studies of Pseudomonas, Escherichia, or Zymomonas species, KDPG serves as the definitive readout of ED pathway flux. Its accumulation in eda⁻ mutants directly correlates with growth inhibition, making it a precise marker for validating gene knockouts and assessing pathway bottlenecks [3]. When engineering strains for biofuel or biopolymer production, KDPG quantification by LC-MS or enzymatic assay is essential for confirming that carbon flux has been successfully rerouted.

Stereoselective Biocatalysis and Evolution

KDPG aldolases are prized for their ability to form carbon–carbon bonds with high stereoselectivity and broad substrate tolerance [1]. KDPG itself is the native substrate used to benchmark enzyme performance before and after directed evolution. In preparative-scale syntheses, KDPG-derived products serve as chiral building blocks for complex natural product synthesis. KDPG is also required as a control substrate when screening mutant aldolase libraries to ensure that novel substrate specificities are not accompanied by a loss of native activity.

Antimicrobial Target Validation

The ED pathway is essential for virulence in several human and plant pathogens, making KDPG aldolase an attractive drug target [2]. KDPG is the key tool for validating this target: treatment of bacterial cultures with KDPG or its structural mimics can induce growth arrest, providing a direct chemical genetic link between pathway inhibition and bacteriostasis [3]. KDPG is also used to study the physiological consequences of metabolic perturbations, including the role of KDPG as a potential signaling molecule or stress metabolite.

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